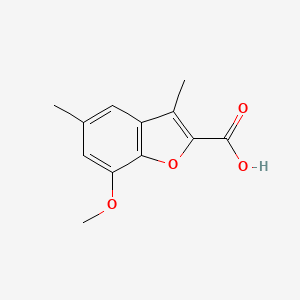

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid

描述

属性

IUPAC Name |

7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-4-8-7(2)10(12(13)14)16-11(8)9(5-6)15-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQSBMXZRNEZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid commonly relies on the cyclization of appropriately substituted o-hydroxyacetophenones or related phenolic precursors. The key step is the formation of the benzofuran core via intramolecular cyclization, often catalyzed by bases or Lewis acids, followed by functional group transformations to install the methoxy, methyl, and carboxylic acid substituents at precise positions on the benzofuran ring.

Base-Catalyzed Intramolecular Cyclization

One well-documented method involves the cyclization of ethyl 2-formyl-6-methoxyphenoxyacetate derivatives under basic conditions, typically using potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF). The reaction proceeds via an intramolecular aldol-type condensation of the formyl group with the ester moiety, leading to benzofuran ring closure.

-

- Base: Anhydrous potassium carbonate (1.3 to 1.5 equivalents)

- Solvent: DMF

- Temperature: 92–94°C

- Time: Approximately 4 hours

Mechanism:

The base deprotonates the phenolic hydroxyl, facilitating nucleophilic attack on the formyl carbon, forming a carbinol intermediate. Subsequent dehydration yields the benzofuran ring system.Yields:

This method has reported yields around 70–73% for related benzofuran-2-carboxylate esters.

| Parameter | Details |

|---|---|

| Base | K2CO3 (1.3–1.5 equiv.) |

| Solvent | DMF |

| Temperature | 92–94°C |

| Reaction Time | 4 hours |

| Product Yield | ~73% (for ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate) |

Ullmann-Type Coupling and Rearrangement

Another advanced synthetic route involves Ullmann-type copper-catalyzed coupling reactions starting from halogenated methoxycoumarins and anthranilic acid derivatives. Under these conditions, rearrangement of coumarin derivatives to benzofuran carboxylic acids occurs in alkaline media.

Yields:

Quantitative conversion to benzofuran carboxylic acid derivatives has been observed under optimized conditions.

| Step | Conditions | Outcome |

|---|---|---|

| Ullmann coupling | Cu catalyst, anthranilic acid | Coupled intermediate |

| Rearrangement | K2CO3, DMF, 140°C, 4 hours | Benzofuran carboxylic acid (quantitative) |

Catalytic Strategies Using Copper and Lewis Acids

Recent literature highlights innovative catalytic methods for benzofuran synthesis applicable to substituted derivatives like this compound.

Copper-Catalyzed Cyclization:

Using copper chloride as a catalyst and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, substituted benzofurans can be synthesized efficiently from o-hydroxy aldehydes and substituted alkenes. This method achieves yields of 45–93% and is scalable to gram quantities.Lewis Acid-Promoted Cyclization:

Lewis acids facilitate propargylation followed by intramolecular cyclization and benzannulation to form benzofuran cores with high yields (75–91%). This method is versatile for generating various substituted benzofurans, including methoxy and methyl derivatives.

| Catalyst/Base | Solvent | Yield Range (%) | Notes |

|---|---|---|---|

| CuCl + DBU | DMF | 45–93 | Efficient, gram-scale synthesis |

| Lewis acids (various) | Toluene | 75–91 | Propargylation and cyclization |

Functional Group Transformations Post-Cyclization

After benzofuran ring formation, methyl and methoxy substituents are introduced or modified via:

- Methylation: Using methylating agents on hydroxyl groups or via selective alkylation of aromatic positions.

- Methoxylation: Introduction of methoxy groups typically occurs via methylation of hydroxyl precursors or by starting with methoxy-substituted phenols.

- Carboxylation: Conversion of ester intermediates to carboxylic acids by hydrolysis under acidic or basic conditions.

These steps ensure the precise substitution pattern of this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Mechanism/Notes | Yield Range (%) |

|---|---|---|---|

| Base-catalyzed cyclization | K2CO3, DMF, 92–94°C, 4 h | Intramolecular aldol condensation | ~70–73 |

| Ullmann coupling & rearrangement | Cu catalyst, anthranilic acid, K2CO3, DMF, 140°C | Coupling and alkaline rearrangement to benzofuran | Quantitative conversion |

| Copper-catalyzed cyclization | CuCl, DBU, DMF | Coupling of o-hydroxy aldehydes and alkenes | 45–93 |

| Lewis acid-promoted cyclization | Lewis acids, toluene | Propargylation, cyclization, benzannulation | 75–91 |

| Functional group transformations | Methylation, methoxylation, hydrolysis | Substituent installation and ester hydrolysis | Variable |

化学反应分析

Types of Reactions: 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

作用机制

The mechanism of action of 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The methoxy and dimethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogs

Substitution Patterns and Core Heterocycles

Benzofuran vs. Coumarin Derivatives

- Coumarin Analogs: Compounds like 5-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl]-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin (, Compound 3) share the 7-methoxy substitution but differ in their core structure (coumarin vs. benzofuran).

- Bioactivity : Coumarins with 7-methoxy groups are often associated with anticoagulant and antioxidant activities, whereas benzofuran-carboxylic acids are prioritized for neuroprotection and anti-inflammatory applications .

Functional Group Influence

Methoxy Group Positioning

- Position 7: The 7-methoxy group in the target compound and analogs like gossypetin 7-methoxy-3,5-di-O-glucoside-8-caffeic ester () is critical for steric and electronic effects. In flavonoids, this substitution enhances radical-scavenging activity by stabilizing phenolic radicals .

- Contrast with 5-Methoxy : 5-Methoxy-2,3-dihydro-1H-indol-2-one () demonstrates that methoxy placement at position 5 alters ring electronics, reducing antioxidant efficacy compared to position 7 substitutions .

Methyl Groups and Steric Effects

Physicochemical and Commercial Considerations

Solubility and Stability

- The target compound’s carboxylic acid group improves aqueous solubility at physiological pH compared to esterified coumarins (e.g., caffeic acid esters in ). However, glycosylated coumarins () exhibit superior solubility in polar solvents .

Cost and Availability

- Commercial pricing for 3,5-dimethyl-benzofuran-2-carboxylic acid (non-methoxy analog) ranges from $188/100 mg to $1,168.42/5 g (). The additional 7-methoxy group in the target compound likely increases synthesis costs due to extra functionalization steps .

生物活性

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O4. Its structure features a benzofuran ring with methoxy and dimethyl substituents, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins involved in critical biochemical pathways. The compound has been noted for its potential anticancer properties, which may involve:

- Cell Cycle Regulation : It may influence cell cycle progression, particularly through the modulation of cyclins and cyclin-dependent kinases.

- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

- DNA Repair Pathways : There is evidence suggesting that it could impact DNA repair mechanisms, thereby enhancing the efficacy of certain chemotherapeutic agents .

Research indicates that this compound interacts with various biomolecules:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Cell Signaling Modulation : The compound influences cell signaling pathways, gene expression, and cellular metabolism, which are crucial for maintaining cellular homeostasis.

Anticancer Activity

Several studies have reported on the anticancer effects of benzofuran derivatives, including this compound. Notably:

| Study | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| Jurkat T-cells | Induces apoptosis via p53 pathway | 10 | |

| U937 cells | G2/M phase arrest | 15 | |

| Various cancer lines | Inhibits MDM2 expression | 20 |

These findings suggest that the compound could serve as a chemotherapeutic agent against certain types of cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results indicate that it possesses significant antimicrobial activity against both bacterial and fungal strains .

Case Studies

- Study on Anticancer Efficacy : A study conducted on Jurkat T-cells demonstrated that treatment with this compound resulted in increased levels of p21 and p27 proteins, indicating cell cycle arrest and apoptosis induction. The compound's action was primarily mediated through the activation of the p53 pathway .

- Antimicrobial Evaluation : In another investigation focused on antimicrobial activity, the compound exhibited potent inhibitory effects against various Gram-positive bacteria and fungi. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, a benzofuran core can be constructed using acid-catalyzed cyclocondensation of substituted phenols with α,β-unsaturated carbonyl intermediates. Methoxy and methyl groups are introduced via alkylation or Friedel-Crafts reactions under controlled temperatures (60–80°C) to avoid over-substitution. Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization (typically 40–65%) requires precise stoichiometry of reagents like BF₃·Et₂O as a catalyst .

| Synthetic Step | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | H₂SO₄, 80°C, 6h | 30–45% |

| Methoxylation | NaOMe, DMF, 60°C, 4h | 50–65% |

| Carboxylic Acid Formation | KMnO₄, H₂O/acetone, RT, 12h | 40–55% |

Q. How can NMR spectroscopy distinguish between positional isomers in benzofuran derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For this compound:

- The methoxy group (OCH₃) appears as a singlet at δ 3.8–4.0 ppm.

- Methyl groups (CH₃) on C3 and C5 show distinct splitting patterns due to coupling with adjacent protons (e.g., C3-CH₃ at δ 2.1–2.3 ppm, split by J = 1.5 Hz).

- The carboxylic acid proton (COOH) is typically absent in DMSO-d₆ due to exchange broadening but confirmed via DEPT-135 (absence of a quaternary carbon signal at C2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of benzofuran derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Structural Analogues : Minor substituent changes (e.g., fluorine vs. methyl groups) alter binding to targets like COX-2 or NF-κB. Comparative molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities .

- Assay Conditions : Variations in cell lines (e.g., RAW 264.7 vs. THP-1) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values. Standardize protocols using WHO guidelines for cytotoxicity (MTT assay, 48h incubation).

- Example : A 2021 study found that 7-methoxy derivatives showed 2-fold higher COX-2 inhibition (IC₅₀ = 12 µM) compared to 5-methoxy analogues (IC₅₀ = 25 µM) in LPS-stimulated macrophages .

Q. How can computational methods guide the design of benzofuran-based enzyme inhibitors?

- Methodological Answer :

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity (e.g., Random Forest models, R² > 0.85).

- Fragment-Based Drug Design : Identify critical pharmacophores (e.g., methoxy group for π-π stacking with Tyr355 in COX-2) using X-ray crystallography (PDB: 5KIR) .

- ADMET Prediction : SwissADME predicts bioavailability; methoxy groups enhance metabolic stability (t₁/₂ > 6h in human liver microsomes) but may reduce solubility (LogS = -3.2) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the compound’s antioxidant activity?

- Methodological Answer :

- Positive Controls : Trolox (for DPPH assay) or ascorbic acid (for FRAP assay).

- Negative Controls : Solvent-only samples (e.g., 0.1% DMSO).

- Interference Checks : Test the compound’s absorbance at assay wavelengths (e.g., 517 nm for DPPH) to rule out optical artifacts.

- Statistical Validation : Use triplicate measurements and ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How to troubleshoot low yields in the final carboxylation step?

- Diagnostic Approach :

- Reagent Purity : Ensure KMnO₄ is freshly prepared (old stocks may degrade to MnO₂).

- pH Control : Maintain pH > 10 during oxidation (use NaOH buffer) to prevent premature acid precipitation.

- Temperature : Avoid exceeding 50°C to minimize decarboxylation.

- Byproduct Analysis : Monitor reaction progress via TLC (Rf = 0.3 in 7:3 EtOAc/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。